molecular formula C23H22N2O2 B2886053 2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole CAS No. 429648-90-8

2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2886053
CAS No.: 429648-90-8
M. Wt: 358.441
InChI Key: JWZJDUYKFWWWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 2 and a 4-methylbenzyl group at position 1. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)24-23(25)18-12-13-21(26-2)22(14-18)27-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZJDUYKFWWWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly its antibacterial and anticancer activities, supported by various studies and research findings.

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 429648-90-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including this compound. Notably, a related compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (referred to as DMA), demonstrated significant inhibition of Escherichia coli DNA topoisomerase I, a crucial enzyme for bacterial DNA replication. This compound exhibited a selective inhibitory effect on bacterial topoisomerases compared to human counterparts, indicating its potential as an antibacterial agent without cytotoxic effects on human cells .

Table 1: Antibacterial Activity of DMA against E. coli

ParameterValue
Minimum Inhibitory Concentration (MIC)Low concentration (exact value not specified)
Minimum Bactericidal Concentration (MBC)Not specified
Post-Antibiotic Effect (PAE)Significant

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of microtubule polymerization .

A study focusing on related benzimidazole derivatives revealed that modifications at the phenyl ring significantly influenced anticancer activity. For instance, derivatives with electron-donating groups displayed enhanced cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
5aA54911.75Apoptosis induction
4dA5490.54Microtubule destabilization
4nA5490.47Topoisomerase II inhibition

Mechanistic Insights

The mechanism behind the biological activity of benzimidazole derivatives often involves their interaction with key enzymes such as topoisomerases and tubulin. For instance, the ability of these compounds to inhibit bacterial topoisomerase I while sparing human enzymes suggests a unique selectivity that could be exploited for therapeutic purposes .

Case Studies

  • Inhibition of E. coli Topoisomerase I : The study demonstrated that DMA effectively inhibited E. coli topoisomerase I at very low concentrations while showing no toxicity to mammalian cells at similar dosages .
  • Cytotoxicity Against Cancer Cells : Another research effort illustrated that specific benzimidazole derivatives could reduce cell viability in A549 cells significantly, leading to further investigations into their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

  • Anticancer Activity: Hybrid compounds incorporating triazole-thiazole moieties () or aza-brazilin-imidazolium hybrids () show enhanced cytotoxicity compared to simpler benzimidazoles. For example, compound 26 () exhibited superior activity against HL-60, MCF-7, and SW-480 cell lines compared to cisplatin .
  • Antifungal and Anticorrosion Applications: Derivatives like 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole () demonstrate diversified applications, including antifungal activity and corrosion inhibition, influenced by methoxy and naphthyl substituents .

Physicochemical Properties

Compound Substituents (Position) LogP Solubility Key Biological Activity
Target Compound () 2: 3,4-OCH₃; 1: 4-CH₂C₆H₄CH₃ 3.8 Low (DMF) Under investigation
2-(4-Fluorophenyl)-1H-benzimidazole (1) 2: 4-F 2.9 Moderate GABA-A receptor modulation
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) 2: 3,4-OH 1.5 High Antioxidant potential
1-(Naphthylmethyl) Derivative (16) 1: Naphthylmethyl 4.5 Low Cytotoxic (HL-60 IC₅₀: 1.2 µM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole?

  • Methodological Answer : The compound can be synthesized via a copper-catalyzed "click" reaction or acid-catalyzed condensation. For example, phosphoric acid-catalyzed reactions in DMSO at 100°C for 12 hours yield the product (74% yield) after purification via recrystallization. Key steps include:

  • Substitution of the benzimidazole core with 3,4-dimethoxyphenyl and 4-methylbenzyl groups.
  • Optimization of temperature, solvent polarity, and catalyst loading to enhance regioselectivity .
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structure and purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation involves:

  • NMR Spectroscopy : 1H^1H-NMR in DMSO-d6 identifies aromatic protons (δ 7.82–7.87 ppm) and methoxy groups (δ 3.78–3.96 ppm). 13C^{13}C-NMR confirms carbonyl and aromatic carbons (e.g., δ 153.2 ppm for imidazole-linked carbons) .
  • Mass Spectrometry : LC-MS ([M+H]<sup>+</sup> at m/z 338.79) verifies molecular weight .
  • X-ray Crystallography : While not directly reported for this compound, similar benzimidazole derivatives use crystallography to resolve substituent orientation .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies on analogs suggest:

  • Antimicrobial Activity : Derivatives with electron-donating groups (e.g., methoxy) show enhanced bacterial membrane disruption. Testing via agar diffusion assays with S. aureus and E. coli is recommended .
  • Enzyme Inhibition : Benzimidazoles inhibit kinases and proteases. Use fluorescence-based assays (e.g., ATPase activity) to quantify IC50 values .

Advanced Research Questions

Q. How do substituent positions (e.g., 3,4-dimethoxy vs. 4-methoxy) influence biological activity and solubility?

  • Methodological Answer :

  • Activity : The 3,4-dimethoxy group enhances electron density, improving binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition assays show 30% higher activity than 4-methoxy analogs) .
  • Solubility : LogP calculations (e.g., using ChemAxon) predict lower solubility for dimethoxy derivatives (LogP = 3.2 vs. 2.8 for mono-methoxy). Validate via HPLC with a C18 column and water/acetonitrile gradients .

Q. What computational methods are used to predict binding modes and corrosion inhibition mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation capacity. For example, 3,4-dimethoxy groups lower energy gaps (ΔE = 2.1 eV), enhancing adsorption on metal surfaces .
  • Molecular Dynamics (MD) : Simulate interactions with J55 steel in CO2-saturated environments. Force fields like COMPASS model van der Waals interactions between methoxy groups and Fe atoms .

Q. How can contradictory data on biological activity vs. cytotoxicity be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays on HEK-293 cells to determine IC50 values for cytotoxicity (e.g., IC50 = 50 µM for this compound vs. 25 µM for 4-nitro derivatives) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-methylbenzyl with 4-fluorobenzyl) to isolate toxicity contributors. Use QSAR models with MOE or Schrödinger suites .

Q. What strategies improve regioselectivity in multi-step syntheses of benzimidazole derivatives?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during substitutions .
  • Catalytic Systems : Cu(OAc)2 in t-BuOH/H2O (1:3) achieves 85% regioselectivity in triazole-linked benzimidazoles .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 12 hours) and improve yields by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.